N,N,4-trimethylbenzenesulfonamide

Description

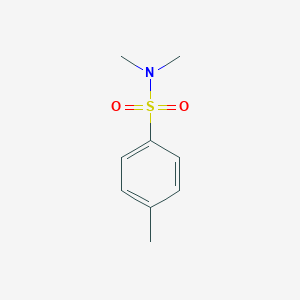

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N,4-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-8-4-6-9(7-5-8)13(11,12)10(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKOKGOAHBIPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060520 | |

| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-69-9, 20725-56-8 | |

| Record name | N,N-Dimethyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonamide, N,N-dimethyl-, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIMETHYL-P-TOLUENESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethyl-p-toluenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM7HU644XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n,4 Trimethylbenzenesulfonamide and Its Derivatives

Established Synthetic Routes

The traditional and most widely employed methods for synthesizing N,N,4-trimethylbenzenesulfonamide and related structures are well-documented in chemical literature. These routes are valued for their reliability and straightforward application.

Reaction of Sulfonyl Chlorides with Amines

The cornerstone of sulfonamide synthesis is the reaction between a sulfonyl chloride and a primary or secondary amine. nih.govresearchgate.netresearchgate.net This classical approach, often referred to as sulfonylation, is the most direct method for creating the sulfonamide bond. In the specific case of this compound, the synthesis involves the reaction of p-toluenesulfonyl chloride with dimethylamine. nih.gov

This nucleophilic substitution reaction proceeds with the nitrogen atom of the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. The process results in the formation of a new sulfur-nitrogen bond and the elimination of a chloride ion. While the reaction is generally effective for aliphatic amines which tend to provide high yields, aromatic amines may require more forcing conditions such as elevated temperatures and longer reaction times to achieve satisfactory results. researchgate.net

The general reaction is as follows:

p-Toluenesulfonyl chloride + Dimethylamine → this compound + Hydrochloric acid

This fundamental transformation remains a primary route for accessing a wide array of sulfonamide derivatives due to its efficiency and the ready availability of the starting materials. nih.govnih.gov

Specific Reaction Conditions and Catalysis

The conditions for the reaction between sulfonyl chlorides and amines can be fine-tuned to enhance efficiency and yield. A crucial component of this reaction is the use of a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. Common bases employed for this purpose include pyridine (B92270) and triethylamine (B128534). researchgate.netnih.gov The reaction is typically conducted in an inert organic solvent, such as dichloromethane (B109758), at room temperature. researchgate.netnih.gov

Catalysts can also play a significant role in facilitating the reaction. While simple bases are often sufficient, more active catalysts like 4-dimethylaminopyridine (B28879) (DMAP) may be used. researchgate.net In some protocols, inorganic catalysts such as cesium fluoride (B91410) on celite (CsF-Celite), zinc oxide (ZnO) nanoparticles, or magnesium oxide (MgO) have been utilized. researchgate.net For more advanced applications, transition metal catalysts, particularly palladium-based systems, have been developed for coupling arylboronic acids with an SO2 source and an amine in a one-pot fashion to generate sulfonamides. nih.gov

Below is a table summarizing various reaction conditions:

| Catalyst/Base | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | Standard conditions for scavenging HCl. | researchgate.net |

| Pyridine | Dichloromethane (DCM) | Room Temperature | Acts as both a base and a catalyst. | nih.gov |

| Sodium Carbonate (Na2CO3) | Water | Room Temperature | Used in green synthesis protocols with pH control. | sci-hub.se |

| Palladium complexes | Organic Solvents | Varies | Catalyzes one-pot synthesis from arylboronic acids. | nih.gov |

| 4-Dimethylaminopyridine (DMAP) | Organic Solvents | Room Temperature | Highly effective acylation catalyst. | researchgate.net |

Yield Optimization Strategies

Maximizing the yield of this compound and its derivatives is a key focus of process development. Several strategies have been shown to be effective. One straightforward approach involves the careful control of stoichiometry, often using equimolar amounts of the sulfonyl chloride and the amine to ensure complete conversion without excess reagents complicating purification. sci-hub.sersc.org

Controlling the pH during the reaction, particularly in aqueous media, is another critical factor for optimizing yield. By maintaining a specific pH, the reaction can be driven to completion and the product can often be isolated in high purity by simple filtration after acidification. sci-hub.sersc.org

One-pot synthesis procedures, where sequential reactions are carried out in the same vessel, offer a significant advantage in terms of efficiency and yield. acs.org For example, palladium-catalyzed methods allow for the synthesis of sulfonamides directly from arylboronic acids, a sulfur dioxide source, and an amine in a single operation, bypassing the need to isolate the often-unstable sulfonyl chloride intermediate. nih.gov The use of microwave irradiation has also been reported as a method to accelerate the reaction and achieve high yields in shorter time frames. organic-chemistry.org

Advanced Synthetic Approaches

In recent years, synthetic chemistry has seen a significant shift towards developing more sustainable and sophisticated methodologies. These advanced approaches are now being applied to the synthesis of sulfonamides, including analogues of this compound.

Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. tandfonline.com In the context of sulfonamide synthesis, a major focus has been the replacement of volatile organic solvents with water. sci-hub.sersc.org Deng and Mani described a facile and environmentally friendly synthesis of sulfonamides in water, using equimolar amounts of the amine and sulfonyl chloride under dynamic pH control. sci-hub.sersc.org This method avoids the use of organic bases and allows for product isolation through simple filtration, often yielding products of high purity without the need for further purification. rsc.org

Another significant advancement is the development of solvent-free reaction conditions. sci-hub.se Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful green technique. rsc.org A one-pot, solvent-free mechanochemical process has been demonstrated for sulfonamide synthesis, involving the oxidation-chlorination of disulfides followed by amination. rsc.org These methods are not only environmentally friendly but also often more efficient and cost-effective. rsc.org

Stereoselective Synthesis of this compound Analogues

While this compound itself is an achiral molecule, the development of stereoselective methods is crucial for synthesizing its chiral analogues, which may have important applications. Stereoselective synthesis aims to produce a specific stereoisomer of a molecule.

Research in this area has led to methods for the stereoselective synthesis of various sulfonamide analogues. For example, the sulfonamidoglycosylation of per-O-acetylated sugars has been used to prepare N-glycosyl sulfonamides with excellent beta-stereoselectivity. researchgate.net This type of reaction introduces a sugar moiety, a common feature in biologically active molecules, onto the sulfonamide structure in a controlled stereochemical fashion. researchgate.net

Similarly, modular and efficient syntheses of β-ketosulfonamides have been developed through a photomediated 1,3-rearrangement of alkenyl sulfamates. nih.gov These advanced strategies often rely on specific catalysts or reaction conditions to control the three-dimensional arrangement of atoms in the final product, enabling access to a diverse range of structurally complex and chirally pure sulfonamide analogues.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound and its derivatives is fundamentally reliant on the chemistry of its core precursors and the transformations of key intermediates. The principal precursor for the sulfonyl aspect of the molecule is p-toluenesulfonyl chloride (TsCl), a widely utilized and commercially available reagent in organic synthesis. svkm-iop.ac.inwikipedia.org The synthesis of the final sulfonamide products involves the reaction of this key intermediate with various primary or secondary amines.

The primary and most economically viable industrial method for producing p-toluenesulfonyl chloride is through the direct chlorosulfonation of toluene (B28343). wikipedia.org This reaction is a cornerstone for the synthesis of a vast array of toluenesulfonamides. An alternative, though less common, route involves the oxidative chlorination of thiophenol derivatives.

Once obtained, p-toluenesulfonyl chloride serves as the pivotal intermediate for constructing the sulfonamide linkage. The synthesis of the title compound, this compound, is achieved by reacting TsCl with dimethylamine. wikipedia.org This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center of the sulfonyl chloride, leading to the formation of the sulfonamide and hydrogen chloride (HCl) as a byproduct. wikipedia.org Typically, a base such as pyridine or triethylamine is added to the reaction mixture to neutralize the generated HCl.

The versatility of p-toluenesulfonyl chloride as an intermediate allows for the synthesis of a wide range of N-substituted derivatives by varying the amine precursor. This adaptability is a key feature of its precursor chemistry. For instance, the reaction of TsCl with different primary or secondary amines yields the corresponding sulfonamides, which are often stable, crystalline solids. wikipedia.org Research has demonstrated the synthesis of various derivatives through this method, highlighting the broad scope of this transformation.

Detailed research findings have illustrated specific examples of these transformations. N-(4-acetylphenyl)-4-methylbenzenesulfonamide was synthesized by reacting 4-aminoacetophenone with 4-toluenesulfonyl chloride in dichloromethane (CH2Cl2) using pyridine as a catalyst. nih.gov Similarly, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide was prepared from 2-amino-5-bromoacetophenone and TsCl, with pyridine serving as both the solvent and the base to drive the reaction. mdpi.com

An alternative synthetic approach avoids the use of p-toluenesulfonyl chloride altogether, starting instead from anhydrous p-toluenesulfonic acid. In one reported method, N-alkyl p-toluenesulfonamides were synthesized by reacting anhydrous p-toluenesulfonic acid with a primary amine in the presence of a solid acid catalyst and a 5A molecular sieve to act as a water absorbent. google.com This method presents a different pathway for forming the sulfonamide bond, starting from the sulfonic acid rather than the sulfonyl chloride intermediate.

The following table summarizes the synthesis of various this compound derivatives, showcasing the transformation of amine precursors into the final sulfonamide products.

Chemical Reactivity and Mechanistic Investigations of N,n,4 Trimethylbenzenesulfonamide

Reaction Pathways and Transformation Mechanisms

The reactivity of N,N,4-trimethylbenzenesulfonamide is multifaceted, encompassing oxidation and reduction of the aromatic ring, as well as substitution and alkylation at the sulfonamide functional group.

Oxidation Reactions and Product Formation

While specific studies on the direct oxidation of this compound are not extensively documented in the reviewed literature, the reactivity of the analogous p-toluenesulfonamide (B41071) portion of the molecule can be inferred from studies on related compounds. For instance, the oxidation of sugars by sodium N-chloro-p-toluenesulfonamide (Chloramine-T) in an alkaline medium proceeds via a mechanism where the reaction rate is first order with respect to both the sugar and Chloramine-T, and second order with respect to the hydroxide (B78521) ion. capes.gov.br This suggests that under oxidative conditions, the sulfonamide moiety can participate in electron transfer processes. The presence of the electron-donating methyl group on the benzene (B151609) ring would likely influence the susceptibility of the aromatic system to oxidation, potentially leading to products involving hydroxylation or other oxidative modifications of the ring, though specific products are not detailed in the available sources.

Reduction Reactions, including Birch Reduction Analogues

The reduction of this compound, particularly under Birch reduction conditions, offers a pathway to partially saturated ring systems. The Birch reduction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). byjus.comwikipedia.org The general mechanism for the Birch reduction of an aromatic ring begins with the addition of a solvated electron to form a radical anion. byjus.comwikipedia.org This is followed by protonation by the alcohol. A second electron transfer then forms a carbanion, which is subsequently protonated to yield a 1,4-cyclohexadiene (B1204751). vedantu.com

For benzenesulfonamides, the nature of the substituents on the benzene ring and the nitrogen atom significantly influences the outcome of the reduction. pacific.edu Electron-withdrawing groups, such as the sulfonamide group, generally facilitate the reduction of the aromatic ring. pacific.edu However, the N,N-dimethyl substitution on the sulfonamide can affect its behavior. In the case of N,N-diisobutylbenzenesulfonamide, for example, the reduction can lead to different products depending on the reaction conditions. pacific.edu The presence of the p-methyl group in this compound, an electron-donating group, would be expected to decrease the ease of Birch reduction compared to an unsubstituted benzenesulfonamide (B165840). pacific.edu

A possible mechanism for the cleavage of the sulfonamide group during reduction by an arene anion radical has also been proposed. pacific.edu This highlights that both ring reduction and cleavage of the C-S or S-N bonds are potential reaction pathways.

Table 1: General Steps in the Birch Reduction of Aromatic Compounds

| Step | Description |

| 1 | Formation of a radical anion via addition of a solvated electron to the aromatic ring. |

| 2 | Protonation of the radical anion by an alcohol. |

| 3 | Addition of a second electron to form a carbanion. |

| 4 | Protonation of the carbanion to yield the final 1,4-cyclohexadiene product. |

This table is a generalized representation of the Birch reduction mechanism.

Nucleophilic Substitution Processes at the Sulfonamide Moiety

The sulfonamide group in this compound can undergo nucleophilic substitution reactions. These reactions can occur at the sulfur atom or, in some cases, at the nitrogen atom. While direct studies on this compound are limited, research on related arylsulfonamides provides insight into these processes.

The kinetic profile of nucleophilic aromatic substitution (SNAr) reactions, such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with amines, has been studied in various media. researchgate.net These studies demonstrate that the reaction rates are influenced by factors like solvent and the concentration of reactants. researchgate.net In the context of this compound, a strong nucleophile could potentially displace the N,N-dimethylamino group or attack the sulfur center, leading to cleavage of the S-N bond. The electron-withdrawing nature of the sulfonyl group activates the aromatic ring toward nucleophilic attack, although the presence of the electron-donating methyl group would have a deactivating effect.

N-Alkylation Reactions and Mechanistic Elucidation

The nitrogen atom of the sulfonamide group in related primary and secondary sulfonamides is nucleophilic and can undergo alkylation. For tertiary sulfonamides like this compound, direct N-alkylation is not possible as there are no protons on the nitrogen to be removed. However, the synthesis of such tertiary sulfonamides often involves the N-alkylation of a primary or secondary sulfonamide precursor.

The N-alkylation of sulfonamides can be achieved using various methods, including the use of alcohols as alkylating agents catalyzed by ruthenium or manganese complexes. acs.orgnih.gov A plausible mechanism for the manganese-catalyzed N-alkylation of a primary sulfonamide involves the initial activation of the alcohol to an aldehyde by the metal catalyst. acs.org This is followed by condensation with the sulfonamide to form an N-sulfonylimine, which is then reduced by a metal hydride species to yield the N-alkylated product. acs.org

The reaction of an amine with an activated alkane, typically following an SN2 mechanism, is a common method for N-alkylation. acsgcipr.org The choice of solvent can be critical, with dipolar aprotic solvents often being used, though greener alternatives are being sought. acsgcipr.org

Table 2: Catalytic N-Alkylation of Sulfonamides with Alcohols

| Catalyst Type | General Mechanistic Steps |

| Ruthenium-based | Borrowing hydrogen methodology: alcohol oxidation to aldehyde, imine formation, and reduction. |

| Manganese-based | Alcohol dehydrogenation to aldehyde, condensation with sulfonamide to form N-sulfonylimine, and subsequent reduction. |

This table summarizes general mechanistic concepts for the N-alkylation of sulfonamides.

Reaction Kinetics and Thermodynamic Considerations

The rates of the reactions involving this compound are governed by kinetic and thermodynamic parameters. For instance, the Birch reduction is known to be a third-order reaction: first order in the aromatic compound, first order in the alkali metal, and first order in the alcohol. wikipedia.org

The kinetics of N-alkylation reactions, such as the benzylation of adenine, have been shown to be second-order. researchgate.net The activation parameters, including the Gibbs free energy of activation, can be determined from kinetic studies at different temperatures. researchgate.net

Thermodynamic data for this compound, such as its enthalpy of formation and vaporization, are available in chemical databases. chemeo.com This information is crucial for understanding the energy changes associated with its reactions.

Table 3: Selected Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 199.27 | g/mol | nih.gov |

| Normal Boiling Point | Not available | K | chemeo.com |

| Normal Melting Point | Not available | K | chemeo.com |

| Enthalpy of Vaporization | Not available | kJ/mol | chemeo.com |

Data availability is limited in the provided search results.

Structure-Reactivity Relationships

The reactivity of this compound is a direct consequence of its molecular structure. The p-methyl group on the benzene ring is an electron-donating group, which increases the electron density in the aromatic ring, particularly at the ortho and para positions. This generally makes the ring more susceptible to electrophilic attack and less susceptible to nucleophilic attack and reduction.

Conversely, the sulfonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution. The N,N-dimethylamino group also influences the electronic properties and steric environment around the sulfonamide functionality.

The interplay of these electronic effects governs the regioselectivity and rate of various reactions. For example, in the Birch reduction, the electron-withdrawing sulfonamide group directs the reduction, while the electron-donating methyl group opposes it. pacific.edu In nucleophilic aromatic substitution, the activating effect of the sulfonyl group is tempered by the deactivating methyl group. The steric bulk of the N,N-dimethylamino group can also play a role in directing the approach of reagents.

Spectroscopic and Crystallographic Characterization of N,n,4 Trimethylbenzenesulfonamide

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers a powerful toolkit for probing the intricate structural details of molecules like N,N,4-trimethylbenzenesulfonamide. By analyzing the interaction of the compound with electromagnetic radiation, chemists can deduce its molecular framework and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides information about the chemical environment of specific atomic nuclei, primarily hydrogen (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N).

Proton NMR (¹H NMR) spectroscopy reveals the types and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different proton environments are observed. rsc.org The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets. Specifically, the two protons ortho to the sulfonyl group resonate at approximately 7.66 ppm, while the two protons meta to the sulfonyl group appear around 7.34 ppm. rsc.org A sharp singlet at about 2.44 ppm is assigned to the three protons of the methyl group attached to the benzene ring. rsc.org The six protons of the two methyl groups attached to the nitrogen atom give rise to a singlet at approximately 2.69 ppm. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to SO₂) | 7.66 | Doublet | 2H |

| Aromatic (meta to SO₂) | 7.34 | Doublet | 2H |

| Ar-CH₃ | 2.44 | Singlet | 3H |

| N(CH₃)₂ | 2.69 | Singlet | 6H |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound in CDCl₃ shows distinct peaks for each unique carbon atom. rsc.org The carbon atom attached to the sulfur (ipso-carbon) is observed around 143.5 ppm. The carbon atom bearing the methyl group on the aromatic ring resonates at a similar value. The aromatic carbons ortho and meta to the sulfonyl group appear at approximately 127.8 ppm and 129.6 ppm, respectively. rsc.org The carbon of the aromatic methyl group has a chemical shift of about 21.5 ppm, and the carbons of the N,N-dimethyl groups are found at around 37.9 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-S (ipso) | 143.5 |

| C-CH₃ (aromatic) | 143.5 |

| Aromatic CH (ortho to SO₂) | 127.8 |

| Aromatic CH (meta to SO₂) | 129.6 |

| Ar-CH₃ | 21.5 |

| N(CH₃)₂ | 37.9 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique used to probe the chemical environment of nitrogen atoms. huji.ac.il Although less common than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it can provide valuable information about the electronic structure of nitrogen-containing functional groups like sulfonamides. huji.ac.ilreddit.com For sulfonamides, the ¹⁵N chemical shifts are influenced by the substituents on both the sulfur and nitrogen atoms. acs.org The nitrogen atom in this compound is part of a tertiary sulfonamide group. The chemical shift for the nitrogen in sulfonamides typically falls within a characteristic range, and the specific value for this compound would be influenced by the electron-donating nature of the two methyl groups and the electron-withdrawing p-tolylsulfonyl group. acs.org Due to the challenges of direct ¹⁵N detection, indirect methods like ¹H-¹⁵N heteronuclear correlation experiments are often employed to determine the nitrogen chemical shifts. huji.ac.ilyoutube.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its functional groups. The most prominent bands are the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂), which typically appear in the regions of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively. rsc.org The S-N bond stretching vibration is observed around 914-895 cm⁻¹. rsc.org Additionally, bands corresponding to C-H stretching of the aromatic and methyl groups, as well as C=C stretching of the aromatic ring, are present. vscht.cz

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretch | ~1315 |

| SO₂ | Symmetric Stretch | ~1150 |

| S-N | Stretch | ~900 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Aromatic C=C | Stretch | ~1600-1450 |

Note: Wavenumbers are approximate and can vary based on the sample preparation and instrument.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₉H₁₃NO₂S, which corresponds to a molecular weight of approximately 199.27 g/mol . nih.govnist.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight.

The fragmentation of this compound under electron ionization (EI) typically involves the cleavage of the bonds adjacent to the sulfur atom. A common fragmentation pathway for sulfonamides is the cleavage of the S-N bond and the S-C (aryl) bond. This can lead to the formation of characteristic fragment ions. For instance, the loss of the dimethylamino group (-N(CH₃)₂) would result in a fragment at m/z 155, corresponding to the p-toluenesulfonyl cation. Another significant fragmentation pathway involves the cleavage of the S-C bond, leading to the formation of a tolyl radical and a [SO₂N(CH₃)₂]⁺ fragment. The fragmentation pattern provides a molecular fingerprint that can be used to confirm the identity of the compound. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of organic molecules, such as this compound, are analyzed using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique measures the absorption of UV or visible radiation, which corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.uk The transitions relevant to organic compounds typically occur in the 200–700 nm range. libretexts.org

For this compound, the presence of a benzene ring, a chromophore, makes it UV-active. The key electronic transitions expected for this molecule are π → π* and n → π. shu.ac.uklibretexts.org The benzene ring contains a conjugated system of π electrons, which can be excited to higher energy π orbitals. These π → π* transitions are typically characterized by high molar absorptivity values, generally between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

Additionally, the sulfonamide group contains nitrogen and oxygen atoms, which possess non-bonding electrons (n-electrons). These electrons can be promoted to an antibonding π* orbital of the aromatic ring, resulting in n → π* transitions. shu.ac.uk These transitions are generally weaker and have lower molar absorptivities, in the range of 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk The solvent environment can influence these transitions; for instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions of a compound in its solid state.

The single-crystal X-ray diffraction analysis of this compound reveals its specific solid-state architecture. The compound crystallizes in the monoclinic system with the space group C2/c. advancedengineeringscience.com The analysis was conducted at a temperature of 298 K using Mo-Kα radiation (λ = 0.7107 Å). advancedengineeringscience.com There is one molecule present in the asymmetric unit. advancedengineeringscience.com

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₃NO₂S |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Temperature (K) | 298 |

| Radiation (Å) | Mo-Kα (0.7107) |

| Molecules per Asymmetric Unit (Z') | 1 |

The crystal packing and stability of this compound are governed by a network of non-covalent intermolecular interactions. The primary forces contributing to the structural organization are hydrogen bonds and van der Waals interactions. advancedengineeringscience.com Specifically, the analysis highlights significant contributions from H···H, C–H···O, and C–H···N contacts. advancedengineeringscience.comagosr.com

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. For this compound, this analysis confirms that the most significant contributions to molecular packing come from H···H, O···H/H···O, and C···H/H···C contacts. advancedengineeringscience.com

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. The H···H interatomic contacts are the most abundant, accounting for 54.3% of the Hirshfeld surface, which underscores their major role in the molecular packing. advancedengineeringscience.com The O···H/H···O contacts, representing hydrogen bonding interactions, also make a substantial contribution. advancedengineeringscience.com

Table 2: Quantitative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interatomic Contact | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 54.3 |

| O···H/H···O | Significant contributor (exact % not specified) |

| C···H/H···C | Significant contributor (exact % not specified) |

| N···H/H···N | Significant contributor (exact % not specified) |

| Other contacts | < 2.9 (each) |

The red spots visible on the Hirshfeld surface mapped over the dnorm property indicate close intermolecular contacts, visually representing the non-covalent interactions that stabilize the crystal structure. advancedengineeringscience.com

Correlation of Spectroscopic Data with Molecular Structure

The spectroscopic characteristics of this compound are directly related to its molecular structure, which has been elucidated by X-ray crystallography.

The UV-Vis absorption properties are a consequence of the electronic structure. The π-conjugated system of the tolyl group, clearly defined in the crystal structure, is the chromophore responsible for the expected strong π → π* transitions. libretexts.orgtanta.edu.eg The lone pairs of electrons on the oxygen and nitrogen atoms of the sulfonamide moiety, also located by crystallography, give rise to the weaker n → π* transitions. shu.ac.uklibretexts.org Intermolecular interactions, such as the hydrogen bonds and π-π stacking observed in the crystal, can influence the electronic environment of the chromophore, potentially leading to shifts in the absorption maxima (λmax) in the solid-state UV-Vis spectrum compared to a solution-phase spectrum. shu.ac.uk

The X-ray crystallographic data provides a definitive, static picture of the molecule's solid-state conformation. The determined bond lengths, bond angles, and torsion angles are a direct measurement of the molecular structure. advancedengineeringscience.com The analysis of intermolecular forces like hydrogen bonding and π-π stacking through Hirshfeld surface analysis provides a quantitative understanding of how individual molecules of this compound assemble into a stable, ordered crystal lattice. advancedengineeringscience.com Therefore, the crystallographic characterization provides the fundamental structural basis that governs the observed spectroscopic behavior.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-dimethyl-p-toluenesulfonamide |

Computational Chemistry and Theoretical Modeling of N,n,4 Trimethylbenzenesulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net DFT calculations are widely employed to investigate the properties of benzenesulfonamide (B165840) derivatives, providing reliable predictions of their geometric, electronic, and spectroscopic characteristics. nih.govmdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently chosen for these studies because it yields reasonable results for a wide array of chemical systems, including organic compounds. nih.govresearchgate.net

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. nih.gov Using DFT methods, such as at the B3LYP/6-311++G(d,p) level of theory, the bond lengths, bond angles, and dihedral angles of N,N,4-trimethylbenzenesulfonamide are adjusted until a minimum energy conformation is found. nih.govmdpi.com This process confirms that the calculated structure is a true minimum on the potential energy surface, which is verified by ensuring the absence of any imaginary frequencies in the vibrational analysis. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. irjweb.comedu.krd The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comedu.krd Conversely, a small energy gap indicates that a molecule is more reactive. edu.krdresearchgate.net The energies of the HOMO and LUMO are also used to calculate various global reactivity descriptors, which quantify different aspects of a molecule's reactivity. researchgate.netresearchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.comresearchgate.net

Table 1: Global Reactivity Descriptors Derived from FMO Analysis Note: The following data is for a related compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, used here for illustrative purposes.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. edu.krd |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. edu.krd |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color-coded scheme to represent different potential values. uni-muenchen.deresearchgate.net

Typically, red and orange colors indicate regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.netresearchgate.net Blue colors represent regions of positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net Green areas denote regions of neutral potential. researchgate.net For sulfonamide-type molecules, the MEP map generally shows the most negative potential (red) around the oxygen atoms of the sulfonyl group (SO₂), identifying them as primary sites for electrophilic interaction. researchgate.net Positive potentials (blue) are often located around the hydrogen atoms, particularly any N-H protons if present. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. taylorandfrancis.comresearchgate.net It is particularly useful for analyzing intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. taylorandfrancis.comresearchgate.net

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions Note: This table represents typical interactions found in sulfonamide derivatives.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | σ*(S-N) | High | Lone pair donation to antibonding orbital |

| LP(1) N | σ*(S-O) | Moderate | Lone pair donation to antibonding orbital |

| σ(C-C)ring | σ*(C-C)ring | Moderate | π-conjugation within the benzene (B151609) ring |

| LP(1) O | σ*(S-C) | Low | Lone pair donation to antibonding orbital |

Quantitative Analysis of Non-Covalent Interactions (NCIs)

Non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and π-π stacking, are crucial for determining the supramolecular architecture and physical properties of compounds in the solid state. researchgate.netmdpi.com Computational methods allow for the visualization and quantification of these weak interactions. nih.gov

The NCI analysis method, based on the electron density and its derivatives, is used to identify and characterize these interactions in 3D space. nih.govresearchgate.net The results are typically visualized as isosurfaces, where different colors represent the nature of the interaction. researchgate.net Green surfaces usually indicate weak, attractive van der Waals interactions, blue signifies strong attractive interactions like hydrogen bonds, and red indicates repulsive steric clashes. researchgate.netrsc.org This analysis helps to understand how molecules of this compound might pack in a crystal lattice and interact with other molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental results to validate the theoretical model. nih.gov DFT calculations can be used to compute vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.govmdpi.com

The calculated vibrational frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical method, leading to a better agreement with experimental spectra. mdpi.com This comparison helps in the precise assignment of vibrational modes to specific bonds or functional groups. nih.gov Similarly, predicted UV-Vis spectra, calculated using methods like Time-Dependent DFT (TD-DFT), can elucidate the nature of electronic transitions within the molecule. nih.gov The strong correlation between calculated and experimental spectra confirms the accuracy of the optimized molecular geometry and electronic structure. researchgate.net

Biological Activities and Mechanistic Insights of N,n,4 Trimethylbenzenesulfonamide and Its Analogues

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial properties of sulfonamides are well-established, and their mechanism of action has been a cornerstone of antimicrobial therapy. While direct studies on N,N,4-trimethylbenzenesulfonamide are limited, the broader class of sulfonamides provides a strong basis for understanding its potential antimicrobial efficacy.

Inhibition of Dihydropteroate (B1496061) Synthetase and Folic Acid Synthesis Pathways

Sulfonamides function as antimicrobial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.govmespharmacy.org This enzyme is crucial in the bacterial synthesis of folic acid, a vitamin essential for the production of nucleic acids and amino acids. nih.govmespharmacy.org Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folic acid from their environment. In contrast, mammals obtain folic acid through their diet, making the folic acid synthesis pathway an ideal target for selective antibacterial therapy. mespharmacy.org

The mechanism of action involves the structural similarity between sulfonamides and para-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.govscience.gov Due to this resemblance, sulfonamides can bind to the active site of DHPS, preventing PABA from binding and thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. nih.govscience.gov This inhibition of the folic acid pathway ultimately leads to a bacteriostatic effect, where the growth and replication of bacteria are halted. mespharmacy.org

Structure-Activity Relationships for Antibacterial Potency

The antibacterial potency of sulfonamide analogues is influenced by their chemical structure. Studies on various derivatives have provided insights into the structure-activity relationships (SAR) that govern their efficacy.

For instance, a comparative study of N,N-diethylamido substituted p-toluenesulfonamides and their α-toluenesulfonamide counterparts revealed that the α-toluene sulfonamides were more active against Escherichia coli and Staphylococcus aureus. nih.gov This suggests that the spatial arrangement of the sulfonamide group in relation to the aromatic ring is a critical determinant of antibacterial activity. Specifically, compound 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide was identified as the most potent against S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL, while N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide was most effective against E. coli with an MIC of 12.5 μg/mL. nih.gov

Furthermore, research on other sulfonamide derivatives has shown that the introduction of different substituents can modulate their antimicrobial spectrum and potency. excli.de For example, the synthesis and evaluation of novel sulfonamides linked to amino acids have demonstrated that these modifications can lead to compounds with significant antibacterial activity, sometimes comparable to standard antibiotics like ciprofloxacin.

Anti-inflammatory Properties and Cellular Pathways

While the anti-inflammatory properties of this compound have not been extensively studied, research on related sulfonamide compounds suggests potential mechanisms through which they may exert anti-inflammatory effects. The nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, is a plausible target for these compounds. mdpi.com

Plant-derived compounds with anti-inflammatory properties have been shown to modulate the TLR4/NF-κB signaling pathway. nih.gov This pathway is central to the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. mdpi.com The molecular mechanisms often involve the suppression of key inflammatory signaling pathways and the reduction of oxidative stress. mdpi.com Although direct evidence for this compound is lacking, the structural similarities to other anti-inflammatory sulfonamides suggest that it could potentially interfere with these cellular pathways.

Anticancer Activity and Selective Inhibition of Cell Proliferation

The anticancer potential of sulfonamide derivatives has been an active area of research, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.

Molecular Targets and Signaling Pathways

Several molecular targets and signaling pathways have been identified for the anticancer activity of benzenesulfonamide (B165840) analogues. One key target is carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX, which is overexpressed in many solid hypoxic tumors. nih.gov Inhibition of CA IX can disrupt the pH regulation in the tumor microenvironment, leading to reduced tumor cell survival and proliferation. nih.gov

Another important pathway implicated in the anticancer effects of some sulfonamides is the Akt/mTOR/p70S6K pathway. Para-toluenesulfonamide (PTS) has been shown to inhibit this pathway in an Akt-dependent and -independent manner in castration-resistant prostate cancer cells. frontiersin.org This inhibition is associated with alterations in lipid raft-associated signaling and cholesterol content. frontiersin.org Furthermore, PTS has been found to induce lysosomal membrane permeabilization, leading to lysosome-mediated cell death in tongue squamous cell carcinoma cells. nih.gov

The anticancer activity of some sulfonamide derivatives has also been linked to their ability to interfere with DNA. For example, N-ethyl toluene-4-sulphonamide and its analogues have been investigated for their interactions with DNA, which is a crucial aspect of the biological function of many anticancer drugs. mdpi.com

In Vitro Efficacy Studies

The in vitro anticancer efficacy of various benzenesulfonamide analogues has been evaluated against a range of human cancer cell lines. These studies provide valuable data on their cytotoxic and antiproliferative activities.

For instance, N-ethyl toluene-4-sulphonamide (a compound structurally similar to this compound) and 2,5-Dichlorothiophene-3-sulphonamide have demonstrated significant cytotoxic activity against HeLa (cervical cancer), MDA-MB-231 (triple-negative breast cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the micromolar range. mdpi.com

Novel benzenesulfonamides incorporating s-triazines have also been synthesized and evaluated, showing potent in vitro cytotoxic activity under hypoxic conditions against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines. nih.gov

The following table summarizes the in vitro anticancer activity of selected benzenesulfonamide analogues.

| Compound | Cell Line | Cancer Type | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| N-ethyl toluene-4-sulphonamide | HeLa | Cervical Cancer | 10.9 ± 1.01 | mdpi.com |

| N-ethyl toluene-4-sulphonamide | MDA-MB-231 | Triple-Negative Breast Cancer | 19.22 ± 1.67 | mdpi.com |

| N-ethyl toluene-4-sulphonamide | MCF-7 | Breast Cancer | 12.21 ± 0.93 | mdpi.com |

| 2,5-Dichlorothiophene-3-sulphonamide | HeLa | Cervical Cancer | 7.2 ± 1.12 | mdpi.com |

| 2,5-Dichlorothiophene-3-sulphonamide | MDA-MB-231 | Triple-Negative Breast Cancer | 4.62 ± 0.13 | mdpi.com |

| 2,5-Dichlorothiophene-3-sulphonamide | MCF-7 | Breast Cancer | 7.13 ± 0.13 | mdpi.com |

| Benzenesulfonamide-s-triazine analogue 12d | MDA-MB-468 | Breast Cancer | 3.99 ± 0.21 | nih.gov |

| Benzenesulfonamide-s-triazine analogue 12d | CCRF-CM | Leukemia | 4.51 ± 0.24 | nih.gov |

| Benzenesulfonamide-s-triazine analogue 12i | MDA-MB-468 | Breast Cancer | 1.48 ± 0.08 | nih.gov |

| Benzenesulfonamide-s-triazine analogue 12i | CCRF-CM | Leukemia | 9.83 ± 0.52 | nih.gov |

Antiviral Activity, including HIV-1 RNase H Inhibition

Currently, there is a lack of specific data in published literature detailing the antiviral activity of this compound. The search for novel antiviral agents is a significant area of pharmaceutical research, with many studies focusing on specific viral targets. rcsb.orgrcsb.org

One such target is the Ribonuclease H (RNase H) domain of the HIV-1 reverse transcriptase (RT). rcsb.orgebi.ac.uk This enzyme is crucial for the replication of the virus, making it an attractive, though under-explored, target for antiretroviral therapy. rcsb.org The development of inhibitors for HIV-1 RNase H has faced challenges, including the shallow nature of the active site. rcsb.org

Research has identified several classes of compounds that inhibit RNase H activity. These inhibitors can be broadly categorized as active-site or allosteric inhibitors. rcsb.org

Active-site inhibitors typically function by chelating the two divalent metal ions (usually Mg²⁺) required for catalysis in the active site. Examples of chemical scaffolds that act via this mechanism include tropolones, N-hydroxyimides, pyrimidinol carboxylic acids, and naphthyridinones. ebi.ac.uk

Allosteric inhibitors bind to sites distinct from the active site, inducing conformational changes that inhibit the enzyme's function. rcsb.org Acylhydrazones and thiocarbamates are among the compound classes identified as allosteric inhibitors. ebi.ac.uk

While various sulfonamide derivatives have been explored for a wide range of biological activities, they are not prominently featured as a leading class of inhibitors specifically for HIV-1 RNase H in the reviewed literature. The discovery of antiviral agents often involves screening diverse chemical libraries and synthesizing novel derivatives of known active compounds.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in drug design for understanding ligand-protein interactions and mechanisms of action. For the sulfonamide class of compounds, docking studies have been performed against a variety of biological targets, including DNA, DNA gyrase, and various enzymes implicated in cancer. These studies often show that the sulfonamide group participates in key interactions, such as hydrogen bonding through its oxygen atoms.

Specific structural information for this compound is available from the Protein Data Bank (PDB). It has been co-crystallized with the human 14-3-3 sigma protein, a key signaling protein that binds to a multitude of partner proteins, influencing a wide range of cellular processes. The 14-3-3 proteins are considered important targets for therapeutic intervention in diseases like cancer.

The table below summarizes the crystallographic data for this compound in complex with its identified protein target.

| PDB ID | Protein Name | Organism | Ligand ID | Resolution (Å) | Method |

| 7O3R | 14-3-3 protein sigma | Homo sapiens | V1E | 1.80 | X-Ray Diffraction |

| Data sourced from RCSB PDB. |

This structural evidence confirms a direct interaction between this compound and a human protein target. Such protein-ligand complex structures are invaluable for structure-based drug design, allowing for the detailed analysis of binding site interactions and providing a blueprint for designing new molecules with potentially improved affinity and selectivity.

In Silico Prediction of Biological Targets and Activity

In silico (computational) methods are increasingly used to predict the biological targets of compounds and their potential activities, accelerating the initial phases of drug discovery. These approaches can significantly reduce the search space for identifying therapeutic targets by prioritizing genes and proteins for further investigation.

Methodologies for target prediction often involve machine learning algorithms—such as random forests, support vector machines (SVMs), and neural networks—trained on large datasets of known gene-disease associations. The data types with the best predictive power often include results from animal models, differential gene expression data, and genetic association studies. Bioactivity prediction can also be advanced by integrating data from molecular docking with deep learning models like graph neural networks to analyze drug-target interactions.

Despite the availability of these powerful predictive tools, a specific in silico screening or target prediction study for this compound has not been identified in the surveyed literature. However, the known interaction with the 14-3-3 sigma protein could serve as a crucial data point in future predictive models to uncover additional potential targets and bioactivities for this compound and its analogues.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are essential components of modern drug discovery that aim to improve the properties of an initial hit compound.

Pharmacophore Modeling defines the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. A pharmacophore model can be generated based on the structure of a known ligand-protein complex or a series of active molecules. This model then serves as a 3D query to screen large compound libraries for novel molecules with different chemical scaffolds but the same essential features, which are predicted to be active. For this compound, its bound conformation in the 14-3-3 sigma protein (PDB: 7O3R) could be used to develop a structure-based pharmacophore model for identifying new stabilizers or inhibitors of this protein-protein interaction.

Lead Optimization is the iterative process of modifying the chemical structure of a lead compound to enhance its potency, improve selectivity, and optimize its absorption, distribution, metabolism, and excretion (ADMET) properties. Strategies often include:

Structural Simplification: Removing unnecessary chemical complexity from a large lead molecule can improve synthetic accessibility and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Exploration: Synthesizing and testing a series of analogues to understand how different functional groups contribute to biological activity. For instance, replacing linkers like amides with sulfonamides can sometimes improve cellular potency.

Structure-Based Design: Using the 3D structure of the target protein to guide the design of new analogues that make more favorable interactions with the binding site.

While specific lead optimization campaigns for this compound are not documented, its known structure and protein target provide a clear starting point for such an endeavor.

Applications of N,n,4 Trimethylbenzenesulfonamide in Advanced Organic Synthesis

Utility as a Versatile Synthetic Intermediate

As a synthetic intermediate, N,N,4-trimethylbenzenesulfonamide is valued for its stability. The tosyl group is a well-known protecting group, and while this compound is the N,N-dimethylated version, the core structure is relevant in multistep syntheses where a robust, non-reactive sulfonamide moiety is required.

Precursor for Hydroxylamine (B1172632) Derivatives

The synthesis of hydroxylamine derivatives often involves the use of sulfonyl chlorides that react with hydroxylamine or its protected forms. Primary or secondary sulfonamides can also serve as precursors. However, this compound is generally not a suitable starting material for producing hydroxylamine derivatives through common synthetic routes. This is because the nitrogen atom is fully substituted (tertiary), lacking the N-H proton necessary for deprotonation or substitution reactions that are typically required to form N-O bonds. Synthetic strategies for hydroxylamines commonly rely on precursors with available N-H bonds, such as p-toluenesulfonamide (B41071), which can be N-functionalized.

Building Block in Pharmaceutical and Agrochemical Synthesis

The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. Similarly, in agrochemistry, sulfonamide derivatives have been developed as potent herbicides and insecticides.

While the broader class of sulfonamides is vital to these industries, specific, large-scale applications using this compound as a direct building block are not widely documented in mainstream scientific literature. Its primary role would be in contexts where a stable, non-acidic, and sterically defined sulfonamide moiety is needed within a larger molecule. Research into novel bioactive compounds continues to explore a variety of sulfonamide structures; for instance, certain tertiary sulfonamides have been identified as potent antagonists for the liver X receptor (LXR), highlighting the potential for this class of compounds in drug discovery. nih.govdrugbank.comacs.org

| Class of Compound | Application Area | Example Moiety |

| Sulfanilamides | Pharmaceuticals | Antibacterial |

| Thiazide Diuretics | Pharmaceuticals | Antihypertensive |

| Sulfonylureas | Pharmaceuticals | Antidiabetic |

| Sulfonamide Herbicides | Agrochemicals | Weed Control |

Catalysis and Reaction Modifiers

This compound is not typically employed as a catalyst or reaction modifier in organic synthesis. Its chemical nature—a stable tertiary sulfonamide lacking acidic protons—renders it inert under many reaction conditions where related compounds might be active. For example, the analogous compound p-toluenesulfonic acid is a strong acid catalyst widely used in organic reactions. In contrast, this compound does not possess this catalytic activity. Its stability means it is more likely to be a spectator compound in a chemical process rather than a participant that modifies the reaction rate or pathway.

Role in Coordination Chemistry and Ligand Design

In coordination chemistry, sulfonamides often act as ligands by first undergoing deprotonation at the nitrogen atom, which then coordinates to a metal center. This is common for primary and secondary sulfonamides. nih.govmdpi.com this compound, being a tertiary sulfonamide, cannot be deprotonated in this manner and is therefore generally considered a poor ligand for forming stable metal complexes via nitrogen coordination.

However, coordination through the oxygen atoms of the sulfonyl group is possible, although this typically results in weaker interactions. A notable example of this compound acting as a ligand is found in a biological context. In the cryo-electron microscopy structure of the Vesicle-inducing protein in plastids 1 (VIPP1), this compound is observed as a bound ligand. rcsb.org

Table 2: Documented Ligand Role of this compound

| Macromolecule | PDB ID | Organism | Ligand Role | Putative Interaction |

| Vesicle-inducing protein in plastids 1 | 7O3W | Chlamydomonas reinhardtii | Small molecule binder | The compound is located in a binding pocket where its sulfonyl oxygens can form non-covalent interactions with amino acid residues of the protein. |

This interaction within a protein binding pocket demonstrates that while not a conventional choice for designing robust coordination complexes, the electronic properties of the sulfonyl group in this compound allow it to participate in specific, targeted binding events, particularly within the constrained environment of a biological macromolecule.

Environmental Fate and Degradation of N,n,4 Trimethylbenzenesulfonamide

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as exposure to sunlight (photodegradation) and reaction with water (hydrolysis).

Photodegradation can be a significant pathway for the removal of light-sensitive compounds from the aquatic environment. For sulfonamides in general, photodegradation can proceed through two major pathways: cleavage of the sulfonamide bond (S-N bond) and extrusion of sulfur dioxide (SO2). fao.org

Table 1: Abiotic Degradation of p-Toluenesulfonamide (B41071) (Analogue to N,N,4-Trimethylbenzenesulfonamide)

| Degradation Pathway | Key Findings for p-Toluenesulfonamide | Reference |

| Photodegradation | Estimated half-life of 132 days in water. | nih.gov |

| Hydrolytic Stability | Stable in neutral, acidic, and alkaline solutions. | nih.gov |

This table presents data for p-toluenesulfonamide as a proxy for this compound due to the lack of specific data for the latter.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many sulfonamides, this can be a key degradation pathway. The hydrolytic cleavage of sulfonamides can occur at the sulfur-nitrogen (S-N) bond, the carbon-nitrogen (C-N) bond, or the carbon-sulfur (C-S) bond. nih.gov The S-N bond cleavage is a common pathway, often favored under acidic conditions. nih.gov The C-N bond cleavage is another possibility, which can be influenced by the nature of the substituents on the molecule. nih.gov

However, studies on p-toluenesulfonamide (p-TSA) indicate that it is stable in neutral, acidic, and alkaline solutions, suggesting a high resistance to hydrolysis under typical environmental pH conditions. nih.govresearchgate.net This stability implies that this compound is also likely to be hydrolytically stable.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a critical process for the removal of organic pollutants from the environment.

While specific microbial degradation studies for this compound are scarce, research on p-toluenesulfonamide (p-TSA) provides valuable insights into the likely metabolic pathways. A Pseudomonas species isolated from activated sludge has been shown to utilize p-TSA as a source of carbon, nitrogen, and sulfur. regulations.gov

The initial step in the biodegradation of p-TSA by this bacterium is the oxidation of the methyl group on the toluene (B28343) ring. regulations.gov This leads to the transient formation of 4-hydroxymethylbenzenesulphonamide and subsequently 4-carboxybenzenesulphonamide. regulations.gov It is plausible that the biodegradation of this compound would follow a similar initial step, with the oxidation of its methyl group.

Following the initial oxidation, further degradation of the resulting carboxylated intermediate likely proceeds through cleavage of the sulfonamide bond. For p-TSA, it is proposed that 4-carboxybenzenesulphonamide is converted to 3,4-dihydroxybenzoate and amidosulphurous acid, which is unstable and breaks down to sulfite (B76179) and ammonium. regulations.gov

Table 2: Microbial Degradation Metabolites of p-Toluenesulfonamide

| Initial Compound | Degrading Microorganism | Intermediate Metabolites | Final Products (Proposed) | Reference |

| p-Toluenesulfonamide | Pseudomonas sp. | 4-hydroxymethylbenzenesulphonamide, 4-carboxybenzenesulphonamide | 3,4-dihydroxybenzoate, Sulfite, Ammonium | researchgate.netregulations.gov |

This table outlines the degradation pathway of p-toluenesulfonamide, which can be considered analogous to the potential pathway for this compound.

The microbial degradation of sulfonamides is facilitated by various enzymes. Oxidoreductases, produced by bacteria, fungi, and other organisms, play a key role in the biotransformation of these compounds. acs.org

S-N Bond Cleavage: The cleavage of the sulfur-nitrogen (S-N) bond is a common and critical step in the breakdown of many sulfonamides. nih.govacs.org This reaction breaks the core sulfonamide structure, often leading to a loss of its characteristic properties. For instance, in the degradation of various sulfonamide drugs, the cleavage of the S-N bond yields sulfanilic acid and the corresponding amine substituent. nih.gov

C-N Bond Cleavage: Another important enzymatic process is the cleavage of the carbon-nitrogen (C-N) bond. nih.govacs.org This can occur through different mechanisms, including oxidative C-N bond cleavage catalyzed by enzymes like copper-catalyzed oxidases. rsc.org In some tertiary sulfonamides, catalytic C-N bond cleavage has been demonstrated, leading to the removal of substituents from the nitrogen atom. nih.govacs.org For this compound, enzymatic C-N cleavage would result in the removal of the two methyl groups attached to the nitrogen atom.

Environmental Persistence and Mobility in Various Compartments

The persistence of a compound refers to its ability to resist degradation, while mobility describes its movement through different environmental compartments like soil, water, and air.

Studies on p-toluenesulfonamide (p-TSA) have shown that it can be persistent in the environment, particularly under anoxic (oxygen-deficient) conditions. oecd.org In anoxic groundwater, p-TSA has been observed to behave conservatively, with its transport being similar to that of a non-reactive tracer like chloride. oecd.org It is also classified as "not readily biodegradable," further indicating its potential for persistence. nih.gov This suggests that this compound may also exhibit significant persistence in the environment, especially in the absence of oxygen.

The mobility of a chemical in soil is often predicted using its soil adsorption coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc). chemsafetypro.com A low Koc value indicates high mobility. chemsafetypro.com While a specific Koc for this compound is not available, the octanol-water partition coefficient (log Kow) for p-TSA is 0.84, suggesting it has a low affinity for partitioning into organic matter and is therefore likely to be mobile in soil and sediment. oecd.org Modeled data for p-TSA indicates it has a low potential to adsorb to soil and sediment. oecd.org

Table 3: Environmental Persistence and Mobility Parameters for p-Toluenesulfonamide

| Parameter | Value/Observation for p-Toluenesulfonamide | Implication for Environmental Fate | Reference |

| Persistence | Behaves conservatively in anoxic groundwater. Classified as "not readily biodegradable". | Likely to be persistent in the environment, especially in oxygen-depleted zones. | nih.govoecd.org |

| Mobility (Transport) | Transport in anoxic aquifer is similar to chloride. | Expected to be mobile in groundwater. | oecd.org |

| Mobility (Sorption) | Log Kow = 0.84. | Low potential for sorption to soil and sediment, indicating high mobility. | oecd.org |

This table uses data for p-toluenesulfonamide to infer the likely persistence and mobility of this compound.

Formation of Transformation Products and Environmental Impact

Scientific studies have extensively focused on the environmental fate of the broader class of sulfonamides, particularly those used as antibiotics. This research has revealed common degradation pathways for many sulfonamides, including cleavage of the sulfonamide bond and modifications to the aromatic ring structure. For instance, studies on other sulfonamides have identified transformation products resulting from processes like hydroxylation, acetylation, and desulfonation.

While these general pathways for sulfonamides are documented, the specific transformation products that arise from the degradation of this compound have not been explicitly characterized in the available scientific literature. Consequently, data on the environmental concentrations, persistence, and potential ecotoxicological effects of its specific degradants are also unavailable.

To provide a comprehensive understanding of the environmental impact of this compound, further research is required to:

Identify the primary biotic and abiotic degradation pathways of this compound in various environmental compartments such as soil and water.

Characterize the chemical structures of the resulting transformation products.

Assess the persistence and mobility of these transformation products in the environment.

Evaluate the potential ecotoxicological effects of both the parent compound and its transformation products on aquatic and terrestrial organisms.

Without such specific data, a detailed assessment of the environmental risks associated with the transformation of this compound cannot be conducted.

Advanced Analytical Methodologies for N,n,4 Trimethylbenzenesulfonamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating N,N,4-trimethylbenzenesulfonamide from complex mixtures, enabling its accurate quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase (RP) HPLC is a common approach for the separation of this compound. sielc.com A specific method utilizes a mixed-mode stationary phase column, which can retain and analyze the compound using a simple isocratic mobile phase. sielc.com

Method parameters can be optimized for different applications. For instance, for applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is suitable for fast Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com This scalability allows the method to be adapted for both analytical quantification and preparative separation for isolating impurities. sielc.com

A simple, sensitive, and reliable HPLC method with UV-visible detection can be developed and validated for the quantitative determination of sulfonamide-related impurities. wu.ac.th The development often focuses on achieving a short run time with efficient elution using a gradient method. wu.ac.th

| Parameter | Condition | Reference |

|---|---|---|